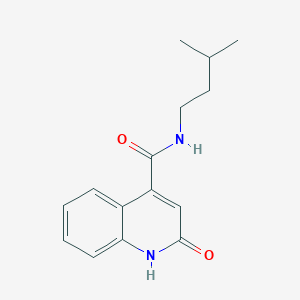
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that belongs to the quinoline family. It is commonly referred to as QNB and is used in various scientific research applications.
Wirkmechanismus
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This leads to a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are involved in various physiological processes.
Biochemische Und Physiologische Effekte
QNB has been shown to have several biochemical and physiological effects. It has been reported to inhibit the release of acetylcholine from nerve terminals, which leads to a decrease in the activity of the cholinergic system. QNB has also been shown to cause a decrease in heart rate and blood pressure, as well as a decrease in gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
QNB has several advantages for lab experiments. It is a potent antagonist of the muscarinic receptor and can be used to study the role of this receptor in various physiological processes. QNB is also relatively easy to synthesize and is commercially available. However, there are also some limitations to using QNB in lab experiments. It has a short half-life and can rapidly degrade in biological systems, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of QNB in scientific research. One potential area of research is the role of the muscarinic receptor in neurodegenerative diseases such as Alzheimer's disease. QNB could be used to study the effects of muscarinic receptor antagonism on the progression of these diseases. Another potential area of research is the development of more potent and selective muscarinic receptor antagonists based on the structure of QNB.
Conclusion:
In conclusion, 4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- is a chemical compound that has been extensively studied for its potential use in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor and has several biochemical and physiological effects. QNB has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of QNB in scientific research, including the study of neurodegenerative diseases and the development of more potent and selective muscarinic receptor antagonists.
Synthesemethoden
The synthesis of QNB involves the reaction of 4-chloroquinoline with 3-methyl-1-butanol in the presence of sodium hydride. The resulting product is then treated with potassium carbonate to obtain QNB. This method has been widely used for the synthesis of QNB and has been reported in several scientific publications.
Wissenschaftliche Forschungsanwendungen
QNB has been extensively studied for its potential use as a tool in neuroscience research. It is a potent antagonist of the muscarinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory. QNB has been used to study the role of the muscarinic receptor in these processes and has shown promising results.
Eigenschaften
CAS-Nummer |
171204-21-0 |
|---|---|
Produktname |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Molekularformel |
C15H18N2O2 |
Molekulargewicht |
258.32 g/mol |
IUPAC-Name |
N-(3-methylbutyl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)12-9-14(18)17-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
IVDXUUYOJJPGCM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)CCNC(=O)C1=CC(=O)NC2=CC=CC=C21 |
Andere CAS-Nummern |
171204-21-0 |
Synonyme |
4-Quinolinecarboxylic acid, 1,2-dihydro-N-(3-methylbutyl)-2-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




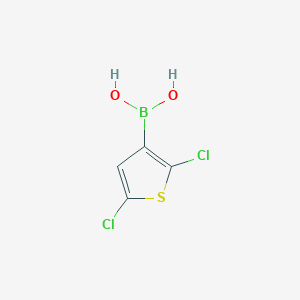

![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
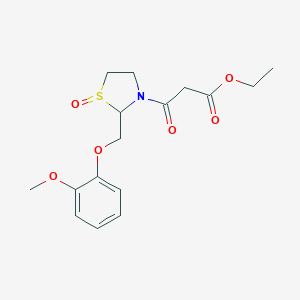
![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

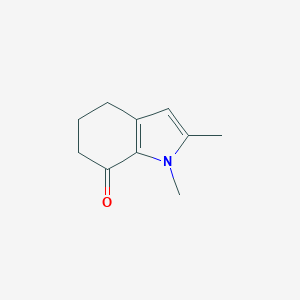
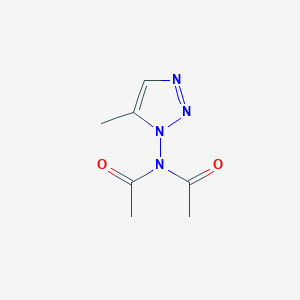
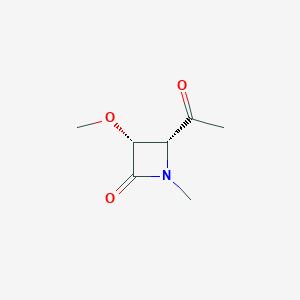
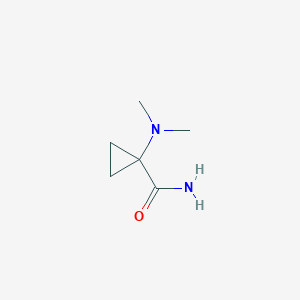
![1-(2-Methyl-2,3-dihydrobenzo[b]furan-5-yl)ethan-1-one oxime](/img/structure/B64127.png)